1-Pyrrolinium

pKa Basicity Protonation State

Researchers requiring iminium electrophiles for pyrrolidine scaffold synthesis face limited commercial availability of stable 1-pyrrolinium salts. Unlike non-electrophilic pyrrolidinium analogs, the endocyclic C=N⁺ bond of 1-pyrrolinium enables Mannich reactions and stereoselective trans-additions unavailable to ammonium salts. • Enables metal-free Mannich reactions up to 97% yield via shelf-stable 3-arylidene-1-pyrrolinium salts • Defined reduction potential (0.87 V vs SCE) for targeted electrosynthesis • pKa 6.8: volatile monomer at physiological pH for olfaction/metabolite studies Supplied as custom synthesis with full analytical characterization. Inquire for batch-specific purity and packaging options.

Molecular Formula C4H8N+
Molecular Weight 70.11 g/mol
Cat. No. B1245461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrrolinium
Molecular FormulaC4H8N+
Molecular Weight70.11 g/mol
Structural Identifiers
SMILESC1CC=[NH+]C1
InChIInChI=1S/C4H7N/c1-2-4-5-3-1/h3H,1-2,4H2/p+1
InChIKeyZVJHJDDKYZXRJI-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyrrolinium Overview: Core Cation and Key Distinctions


1-Pyrrolinium (3,4-dihydro-2H-pyrrolium) is a cyclic iminium cation with the formula C₄H₈N⁺, serving as the conjugate acid of 1-pyrroline [1]. Unlike saturated analogs such as pyrrolidinium, the endocyclic C=N⁺ double bond defines its electrophilic character, making it a crucial reactive intermediate in heterocyclic synthesis and a distinct entity in biological metabolite pathways . Its unique electronic structure results in markedly different physicochemical properties compared to common ammonium-based heterocycles.

Cyclic iminium cation Endocyclic C=N⁺ bond defines electrophilic character
Key distinction Fundamentally different from saturated ammonium analogs

Why Pyrrolidinium Cannot Replace 1-Pyrrolinium


The simple substitution of 1-pyrrolinium with its saturated analog pyrrolidinium fails due to a fundamental shift in chemical character: pyrrolinium is an iminium ion (C=N⁺), while pyrrolidinium is an ammonium ion (C-N⁺). This results in a pKa drop from ~11.3 to 6.8, meaning pyrrolinium exists in a neutral, volatile imine form under physiological conditions, drastically altering its reactivity and bioavailability [1]. Furthermore, the electrophilic iminium carbon in pyrrolinium enables critical synthetic transformations like Mannich reactions, a pathway entirely unavailable to the non-electrophilic pyrrolidinium [2].

1-Pyrrolinium
Pyrrolidinium
Cation type
Iminium (C=N⁺, electrophilic)
Ammonium (C-N⁺, non-electrophilic)
Protonation state at pH 7.4
Predominantly neutral, volatile imine
Largely protonated, non-volatile
Mannich C-C bond formation
Available
Not possible

Selection Differentiators for 1-Pyrrolinium


Basicity Modulation vs. Pyrrolidinium

1-Pyrrolinium has a pKa of 6.8 [1], which is 4.5 units lower than the pKa of its saturated analog pyrrolidinium, measured at 11.3 . This means that at near-neutral pH (7.4), 1-pyrrolinium is predominantly deprotonated into its neutral, volatile imine form, while pyrrolidinium remains largely protonated and non-volatile.

pKa comparison
Head-to-head
6.8 vs 11.3 (Δ −4.5)
Alters protonation state at physiological pH
Source: Sci Rep 2017; NMR/AMS data
pKa Basicity Protonation State Volatility

Shelf-Stability of Salt Forms

Parent 1-pyrroline suffers from thermal and chemical instability, even at room temperature [1]. In contrast, 3-arylidene-1-pyrrolinium salts are solid substances that are stable at room temperature for an indefinitely long time, while retaining the key imine bond required for further modification [1]. This allows for their use as shelf-stable precursors, unlike the parent free base.

Ambient stability
Class-level
Solid salt stable indefinitely; parent imine unstable
Supports procurement and long-term storage
Data to verify; based on 3-arylidene salts
Stability Storage Salt Forms Synthesis

Synthetic Utility in Mannich-type Reactions

An efficient, metal-free method using stable 3-arylidene-1-pyrrolinium salts produces 2-(het)arylpyrrolidines with up to 97% yield under mild conditions [1]. This iminium-based electrophilic reactivity is fundamentally different from pyrrolidinium, which cannot participate as an electrophile in such C-C bond-forming reactions.

Mannich-type yield
Method context
Up to 97% yield, metal-free
Efficient heterocycle C-C bond formation
Requires stable arylidene-pyrrolinium salt
Mannich Reaction Yield Heterocycle Synthesis Metal-Free

Dual Reactivity: Nucleophilic Addition and Reduction

1-Pyrrolinium derivatives exhibit dual reactivity unavailable to saturated ammonium salts [1]. Sodium borohydride reduction of N-methyl-1-pyrrolinium derivatives furnishes cis and trans N-substituted pyrrolidines, while nucleophilic addition (e.g., CN⁻) to the C=N⁺ bond yields trisubstituted N-methyl ester derivatives exclusively [1]. In contrast, pyrrolidinium salts are inert to nucleophilic attack at carbon.

Reactivity pathways
Method context
Reduction (NaBH₄) and nucleophilic addition (CN⁻)
Expands pyrrolidine substitution toolbox
Exclusive to iminium; not available in ammonium
Reduction Nucleophilic Addition Pyrrolidine Iminium

Electrochemical Reduction Profile

The reduction potential of a representative 1-pyrrolinium salt (2-phenyl-1-pyrrolinium perchlorate) was measured at 0.87 V vs SCE via differential pulsed polarography [1]. This is in stark contrast to pyrrolidinium salts, which are electrochemically inert at such potentials due to the lack of a reducible iminium group, making 1-pyrrolinium a candidate for electrochemical synthesis or redox-active materials.

Reduction potential
Reported
0.87 V vs SCE
Enables targeted cathodic reduction
Pulsed polarography; pyrrolidinium inert
Electrochemistry Reduction Potential Iminium Polarography

Optimal Use Cases for 1-Pyrrolinium


Biomarker and VOC Research

For studies on human metabolism, olfaction, or chemical signaling where volatile amines are key, 1-pyrrolinium offers a distinct advantage over pyrrolidinium. Its pKa of 6.8 means it exists as a volatile monomer at physiological pH, exhibiting a >1,000-fold increase in evaporation rate above pH 6.8, whereas the more basic pyrrolidinium remains largely non-volatile [1].

Shelf-Stable Medicinal Chemistry Precursor

In drug discovery projects requiring 2-(het)aryl pyrrolidine scaffolds, stable 3-arylidene-1-pyrrolinium salts are the reagent of choice. They provide an indefinitely shelf-stable alternative to unstable 1-pyrroline and enable metal-free, high-yielding Mannich reactions up to 97% yield, a feat impossible with pyrrolidinium salts [2].

Electroorganic Synthesis and Redox Materials

For electrochemically driven synthesis, 1-pyrrolinium salts can be selectively reduced at a well-defined potential of 0.87 V vs SCE. This allows for targeted cathodic reduction to generate nucleophilic radicals or intermediates for further coupling, while pyrrolidinium-based electrolytes remain inert under these conditions, making 1-pyrrolinium the functional choice for electron-transfer mediated reactions [3].

Controlled Nucleophilic Functionalization

When a synthetic route requires the introduction of a nucleophile at the alpha-carbon of a pyrrolidine ring, 1-pyrrolinium is the mandatory intermediate. It undergoes exclusive trans-addition of CN⁻ or hydride, a stereoselective pathway dictated by the iminium geometry, which is completely absent in pyrrolidinium and piperidinium analogs [4].

Application
Selection Property
Validation Focus
Biomarker / VOC research
pH-dependent volatility
Evaporation rate in model buffers
Medicinal chemistry building block
Shelf-stable iminium salt
Mannich coupling efficiency
Electroorganic synthesis
Redox-active iminium group
Cathodic reduction potential profile
Controlled nucleophilic functionalization
Electrophilic C=N⁺ carbon
Stereoselective trans-addition
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